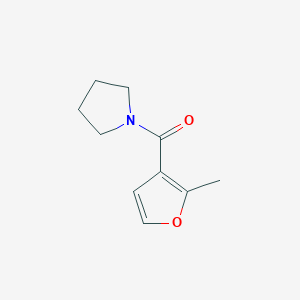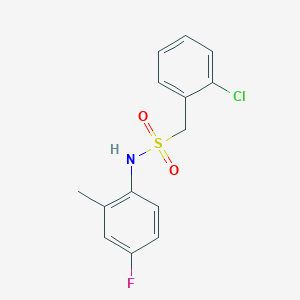![molecular formula C19H26N2O4S2 B10970050 N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide](/img/structure/B10970050.png)
N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is a complex organic compound belonging to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique structure, which includes a tert-butyl group and a propylbenzenesulfonamido group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of benzsulfamide with tert-butylamine in the presence of a catalyst and solvent. The reaction is carried out under stirring and heating conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted sulfonamides .
Scientific Research Applications
N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzenesulfonamide: Similar in structure but lacks the tert-butyl and propyl groups.
4-(tert-Butyl)benzenesulfonamide: Similar but does not have the propylbenzenesulfonamido group.
Sulfonimidates: These compounds have a similar sulfonamide group but differ in their overall structure and reactivity .
Uniqueness
N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its combination of tert-butyl and propylbenzenesulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H26N2O4S2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O4S2/c1-5-6-15-7-11-17(12-8-15)26(22,23)20-16-9-13-18(14-10-16)27(24,25)21-19(2,3)4/h7-14,20-21H,5-6H2,1-4H3 |
InChI Key |
ZKVDLVPNACSEIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,5-dichlorophenoxy)methyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10969969.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10969977.png)
![N-(2-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969983.png)
![N-(2-ethylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969992.png)
![4-{[(2-chlorophenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10969996.png)
![N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969998.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10970015.png)

![N-(2,4-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10970027.png)
![N-(3-methoxypropyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10970028.png)

methanone](/img/structure/B10970039.png)

